

# 6-Bromo-8-methylquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Bromo-8-methylquinoline

Cat. No.: B1290168

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-Bromo-8-methylquinoline** is a halogenated quinoline derivative that serves as a versatile heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom at the 6-position and a methyl group at the 8-position offers multiple avenues for synthetic diversification, enabling the creation of novel molecular architectures with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This technical guide provides an in-depth overview of the synthesis, spectroscopic characterization, key reactions, and potential applications of **6-bromo-8-methylquinoline**, complete with detailed experimental protocols and data presented for ease of reference.

## Physicochemical and Spectroscopic Data

**6-Bromo-8-methylquinoline** (C<sub>10</sub>H<sub>8</sub>BrN) is a solid at room temperature. Its chemical structure and key properties are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	[1]
Molecular Weight	222.08 g/mol	[1]
IUPAC Name	6-bromo-8-methylquinoline	[1]
CAS Number	178396-31-1	[1]
Canonical SMILES	<chem>CC1=CC(=CC2=C1N=CC=C2)Br</chem>	[1]
InChI Key	RYYKJLRAFMKRSC-UHFFFAOYSA-N	[1]
Physical Form	Solid	
Purity	Typically available at 97% or higher	
Storage	Sealed in a dry environment at room temperature	

## Spectroscopic Data

While a complete, experimentally verified dataset for **6-bromo-8-methylquinoline** is not readily available in the cited literature, the following tables provide predicted and comparative spectroscopic data based on the analysis of closely related compounds such as 6-bromoquinoline and 8-methylquinoline.[2][3][4]

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Proton Assignment	Chemical Shift ( $\delta$ ) [ppm] (Predicted)	Multiplicity
H-2	~8.8 - 8.9	dd
H-3	~7.3 - 7.4	dd
H-4	~8.0 - 8.1	dd
H-5	~7.8 - 7.9	d
H-7	~7.6 - 7.7	d
-CH <sub>3</sub> (at C8)	~2.7 - 2.8	s

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Carbon Assignment	Chemical Shift ( $\delta$ ) [ppm] (Predicted)
C-2	~150
C-3	~121
C-4	~136
C-4a	~147
C-5	~128
C-6	~120 (C-Br)
C-7	~132
C-8	~137 (C-CH <sub>3</sub> )
C-8a	~128
-CH <sub>3</sub>	~18

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Interpretation
3050 - 3100	C-H stretching (aromatic)
2920 - 2980	C-H stretching (methyl)
1600, 1570, 1480	C=C and C=N stretching (quinoline ring)
~1050	C-Br stretching
~880, ~820	C-H bending (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

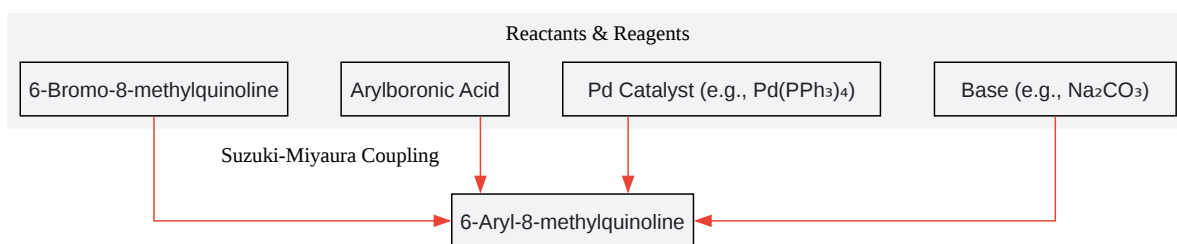
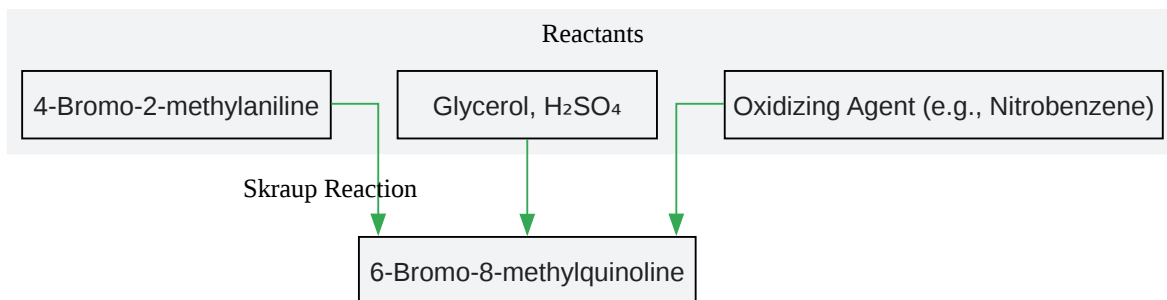
m/z (Predicted)	Interpretation
221/223	[M] <sup>+</sup> molecular ion peak with characteristic isotopic pattern for bromine ( <sup>19</sup> Br and <sup>81</sup> Br)
206/208	[M-CH <sub>3</sub> ] <sup>+</sup>
142	[M-Br] <sup>+</sup>

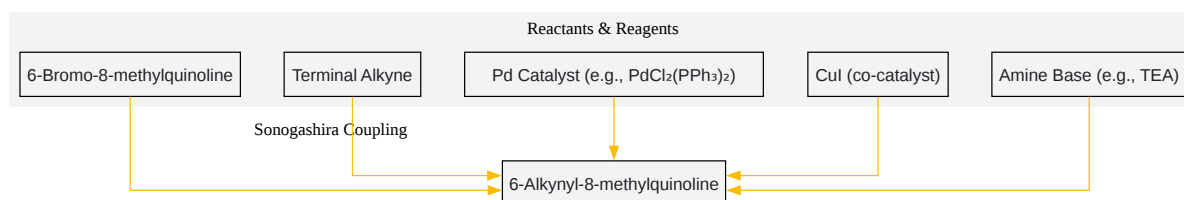
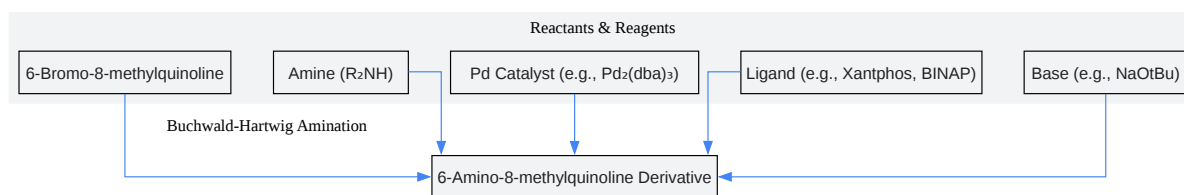
## Synthesis of 6-Bromo-8-methylquinoline

The synthesis of **6-bromo-8-methylquinoline** can be achieved through classical quinoline synthesis methodologies, with the Skraup synthesis being a prominent and adaptable route. This method involves the reaction of a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.

### Proposed Synthetic Pathway: Skraup Synthesis

The Skraup synthesis for **6-bromo-8-methylquinoline** would commence from 4-bromo-2-methylaniline.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Bromo-8-methylquinoline |  $C_{10}H_8BrN$  | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromoquinoline(5332-25-2)  $^1H$  NMR spectrum [chemicalbook.com]
- 3. 8-Methylquinoline(611-32-5)  $^{13}C$  NMR spectrum [chemicalbook.com]
- 4. Quinoline, 8-methyl- [webbook.nist.gov]

- To cite this document: BenchChem. [6-Bromo-8-methylquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290168#6-bromo-8-methylquinoline-as-a-heterocyclic-building-block]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)